3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine
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Overview
Description
3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine is a heterocyclic compound that features a benzotriazepine core with a nitro group at the 3-position and a pyridinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine typically involves the following steps:
Formation of the Benzotriazepine Core: This can be achieved through the cyclization of appropriate precursors such as ortho-substituted anilines with nitro groups.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinyl boronic acid or pyridinyl halide.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride)
Major Products
Reduction of Nitro Group: 3-Amino-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit specific signaling pathways, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2-dihydro-2,3,4-benzotriazepine: Lacks the pyridinyl group, which may affect its biological activity.
5-Pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine: Lacks the nitro group, which may influence its reactivity and interactions.
Uniqueness
3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-18(20)17-15-9-10-4-1-2-6-12(10)13(16-17)11-5-3-7-14-8-11/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNFEDIUJGGBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NN(N1)[N+](=O)[O-])C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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